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Introduction

The isolation of high-quality RNA is a critical prerequisite for a multitude of molecular biology
applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation
sequencing (NGS), and microarray analysis. Traditional RNA extraction methods often rely on
hazardous organic solvents like phenol and chloroform. This application note details a robust
and cost-effective protocol for RNA isolation using a citrate-based buffer system. This method
offers a safer, more environmentally friendly alternative without compromising the quality and
yield of the isolated RNA. The protocol is based on the principles of the Citrate-Citric Acid RNA
Isolation (CiAR) method and has been shown to be effective for various sample types.

The core of this method lies in the properties of the citrate buffer. The acidic nature of the
buffer helps to inactivate RNases, enzymes that rapidly degrade RNA, while also aiding in the
precipitation of proteins.[1] Furthermore, citrate acts as a chelating agent, binding divalent
cations that are essential cofactors for RNase activity, thereby further protecting the RNA from
degradation.[2] This protocol provides a detailed methodology for RNA isolation, presents
comparative data on its performance against the widely used TRIzol method, and includes
diagrams to visualize the workflow and the underlying principles of the buffer's action.

Data Presentation
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The following table summarizes the quantitative data from a comparative study on RNA
isolation from fish tissue using a citrate-based buffer method and the conventional TRIzol
method. The data demonstrates that the citrate-based method yields RNA of comparable
purity to the TRIzol method.[3]

Parameter Citrate-Based Method TRIzol Method
A260/A280 Ratio 1.8-2.1 1.8-2.1
A260/A230 Ratio 1.8-2.2 1.8-2.2

Data sourced from a study on Tilapia Lake Virus-infected fish tissue.[3] The results indicate that
both methods produce RNA of high purity, with A260/A280 ratios in the optimal range of 1.8-
2.0, suggesting minimal protein contamination. The A260/A230 ratios are also within the
desired range, indicating low levels of organic contaminants.

Experimental Protocols

This section provides a detailed protocol for RNA isolation using a citrate-based buffer system.
The protocol is adapted from the Citrate-Citric Acid RNA Isolation (CiAR) method and can be
modified for various sample types.

Reagent Preparation

Lysis Buffer:
e 10 mM Citric Acid

20 mM Sodium Citrate

1% (w/v) Sodium Dodecyl Sulfate (SDS)

Adjust pH to ~4.0

Prepare fresh or store at room temperature for up to 1 month.

Precipitation Buffer:
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4 M Sodium Chloride (NaCl)

10 mM Citric Acid

20 mM Sodium Citrate

Adjust pH to ~4.0

Store at room temperature.

Other Reagents:

 |sopropanol (ice-cold)

e 70% Ethanol (prepared with RNase-free water, ice-cold)

o RNase-free water

Protocol for Solid Tissue (e.g., animal or plant tissue)

e Sample Homogenization:
o Weigh approximately 50-100 mg of frozen tissue.

o Immediately grind the tissue to a fine powder in a liquid nitrogen-pre-chilled mortar and
pestle.

o Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.
o Lysis:

o Add 500 pL of Lysis Buffer to the tissue powder.

o Vortex vigorously for 30 seconds to ensure complete lysis.

o Incubate at room temperature for 5 minutes.

e Protein and Debris Precipitation:
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[e]

Add 150 pL of Precipitation Buffer to the lysate.

o

Invert the tube 10-15 times to mix thoroughly.

Incubate on ice for 10 minutes.

[¢]

[¢]

Centrifuge at 12,000 x g for 10 minutes at 4°C.

e RNA Precipitation:

[e]

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the
pellet.

[¢]

Add an equal volume (approximately 600 pL) of ice-cold isopropanol.

[e]

Mix gently by inverting the tube several times.

o

Incubate at -20°C for at least 30 minutes (or overnight for higher yield).

[¢]

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

o RNA Wash:

[e]

Carefully discard the supernatant without disturbing the RNA pellet.

o

Wash the pellet with 1 mL of ice-cold 70% ethanol.

[¢]

Centrifuge at 12,000 x g for 5 minutes at 4°C.

[¢]

Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry
the pellet as it will be difficult to resuspend.

 RNA Resuspension:
o Resuspend the RNA pellet in 20-50 pL of RNase-free water by pipetting up and down.

o Incubate at 55-60°C for 5-10 minutes to aid in resuspension.

Modifications for Cultured Cells

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Cell Lysis:

o For adherent cells, aspirate the culture medium and wash the cells with ice-cold PBS. Add
500 pL of Lysis Buffer directly to the plate and scrape the cells.

o For suspension cells, pellet the cells by centrifugation, discard the supernatant, and
resuspend the cell pellet in 500 pL of Lysis Buffer.

e Proceed with step 3 of the solid tissue protocol.

Quality Control

e Quantification and Purity: Measure the RNA concentration and purity using a
spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be between 1.8 and 2.1, and
the A260/A230 ratio should be between 1.8 and 2.2.

« Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent
Bioanalyzer) to determine the RNA Integrity Number (RIN). For most downstream
applications, a RIN value of >7 is desirable.

Visualizations
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Caption: Experimental workflow for RNA isolation using a citrate-based buffer.
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Caption: Mechanism of action of the citrate-based buffer in RNA isolation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for RNA Isolation Using
a Citrate-Based Buffer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086180#protocol-for-rna-isolation-using-a-citrate-
based-buffer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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